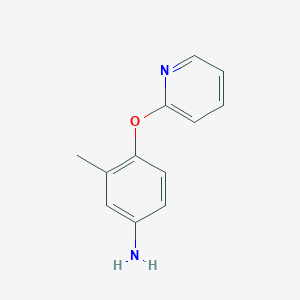

3-Methyl-4-(pyridin-2-yloxy)aniline

Description

Substituted Anilines

Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry. beilstein-journals.org They are primary aromatic amines that serve as precursors in the synthesis of a vast array of more complex molecules. youtube.com Substituted anilines, which are aniline molecules modified with various functional groups on the aromatic ring, are crucial starting materials for products ranging from dyes and polymers to pharmaceuticals. wisdomlib.orgmarkwideresearch.com

The nature and position of these substituents dramatically influence the molecule's chemical properties, such as basicity and reactivity. chemistrysteps.com Electron-donating groups tend to increase the electron density of the benzene (B151609) ring, making the amine more basic, while electron-withdrawing groups have the opposite effect. chemistrysteps.comyoutube.com This modulation of electronic properties is a key strategy in designing molecules for specific applications. For instance, the relative positions of substituents (ortho, meta, para) can affect lipophilicity and the potential for intramolecular interactions, which are critical parameters in drug design. nih.gov

Aryloxy-Pyridines

The aryloxy-pyridine substructure consists of an aryl group (like the methyl-aniline part of our target molecule) connected to a pyridine (B92270) ring through an oxygen atom, forming a diaryl ether. Pyridine itself is a six-membered aromatic heterocycle that is a cornerstone in medicinal chemistry. nih.gov The inclusion of a pyridine ring in a larger molecule can enhance water solubility and provide a site for hydrogen bonding, both of which are desirable properties for drug candidates. nih.govresearchgate.net Aryl ethers are a stable and common linkage in organic compounds. The synthesis of aryloxy-pyridines and related scaffolds is an active area of research, aimed at creating novel structures for biological screening and materials science applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-methyl-4-pyridin-2-yloxyaniline |

InChI |

InChI=1S/C12H12N2O/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3 |

InChI Key |

JDFDKKFPCWNTQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Pyridin 2 Yloxy Aniline and Analogues

Strategies for Precursor Synthesis

The efficient construction of 3-Methyl-4-(pyridin-2-yloxy)aniline relies on the availability of appropriately functionalized building blocks. Synthetic strategies, therefore, place significant emphasis on the preparation of substituted pyridine (B92270) and aniline (B41778) intermediates.

Synthesis of Substituted Pyridine Building Blocks

The pyridine moiety in the target molecule requires a reactive site, typically a halogen at the 2-position, to facilitate the subsequent etherification step. The synthesis of these 2-halopyridine building blocks can be achieved through various established methods.

One common approach involves the diazotization of 2-aminopyridine (B139424), followed by a Sandmeyer-type reaction to introduce a halogen. Alternatively, direct halogenation of pyridine N-oxide and subsequent deoxygenation provides another route. More modern methods focus on the direct C-H functionalization of pyridine, although this can sometimes lead to challenges in regioselectivity. organic-chemistry.org The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines in good yields. organic-chemistry.org

Recent advancements have also focused on creating functionalized pyridine building blocks amenable to high-throughput synthesis. For instance, a diboration-electrocyclization sequence can produce a variety of pyridine-fused boronic ester building blocks, which are versatile intermediates for further reactions. whiterose.ac.ukresearchgate.netnih.gov For specific applications, methods like the nickel-catalyzed reductive coupling of 2-halopyridines offer an efficient route to symmetrical and unsymmetrical 2,2'-bipyridines, which can be precursors to other functionalized pyridines. acs.org

The table below summarizes various methods for the synthesis of functionalized pyridine building blocks.

| Method | Description | Key Reagents | Ref. |

| Grignard Addition to N-Oxide | Addition of a Grignard reagent to pyridine N-oxide followed by treatment with acetic anhydride. | Grignard Reagents, Pyridine N-oxide, Acetic Anhydride | organic-chemistry.org |

| Diboration-Electrocyclization | A sequence providing pyridine-fused boronic ester building blocks. | Unsaturated β-bromo aldehydes, Methoxylamine hydrochloride | whiterose.ac.ukresearchgate.net |

| Reductive Coupling | Nickel-catalyzed coupling of 2-halopyridines to form bipyridines. | NiCl₂·6H₂O, Zinc dust, LiCl | acs.org |

| Metallation of 2-Chloropyridine | Directed metallation allows for the synthesis of 2-substituted 3-carbonylated pyridines. | 2-Chloropyridine, Metallating agent | rsc.org |

Preparation of Substituted Aniline Intermediates

The aniline precursor required for the synthesis of this compound is 4-amino-2-methylphenol (B1329486). The synthesis of this and other substituted anilines often begins with the nitration of a corresponding substituted aromatic compound, followed by reduction of the nitro group. wikipedia.orgyoutube.com For instance, starting from m-cresol (B1676322) (3-methylphenol), nitration would yield 3-methyl-4-nitrophenol. Subsequent reduction of the nitro group to an amine can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with reagents like iron in acetic acid or stannous chloride (SnCl₂) in ethanol. youtube.com

Alternative strategies for preparing substituted anilines include the Buchwald-Hartwig amination or Ullmann reaction, where aryl halides are aminated. wikipedia.org For highly functionalized systems, methods involving the magnesiation of readily available o-alkynyl protected anilines have been developed. nih.gov A process for producing 4-amino-3-methylphenol (B1666317) specifically involves the reduction of 4-nitroso-3-methyl-phenol. google.com

The following table outlines common methods for the preparation of substituted aniline intermediates.

| Method | Description | Key Reagents | Ref. |

| Nitration and Reduction | Nitration of an aromatic precursor followed by reduction of the nitro group. | HNO₃/H₂SO₄, Fe/CH₃COOH or SnCl₂/EtOH | wikipedia.orgyoutube.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide with an amine. | Palladium catalyst, Ligand, Base | wikipedia.org |

| Ullmann Reaction | Copper-catalyzed reaction of an aryl halide with an amine. | Copper catalyst, Base | wikipedia.org |

| Reduction of Nitroso Phenol (B47542) | Reduction of a nitroso-phenol compound to the corresponding aminophenol. | Reducing agent (e.g., Hydrogen sulfide) | google.com |

Formation of the Central Aryloxy-Pyridyl Linkage

The key step in the synthesis of this compound is the formation of the diaryl ether bond between the pyridine and aniline precursors. This is typically achieved through either nucleophilic aromatic substitution or metal-catalyzed etherification reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryloxy-pyridyl linkage. In this reaction, a 2-halopyridine (e.g., 2-chloropyridine) acts as the electrophile, and the phenoxide, generated from 4-amino-2-methylphenol by a base, acts as the nucleophile. youtube.com The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.comlibretexts.org The halide ion is then expelled, restoring the aromaticity of the pyridine ring. pressbooks.pub

The reactivity of the pyridine ring is crucial for the success of the SNAr reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the 2- and 4-positions susceptible to nucleophilic attack. nih.gov The presence of additional electron-withdrawing groups on the pyridine ring can further enhance its reactivity. pressbooks.pub The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com

Metal-Catalyzed Etherification Reactions (e.g., Ullmann-type Couplings)

Metal-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a powerful alternative for the synthesis of diaryl ethers. wikipedia.orgsynarchive.com The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base. wikipedia.org Modern variations often use soluble copper(I) catalysts with various ligands to facilitate the reaction under milder conditions. nih.govumass.edu

The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Recent studies suggest that for catalysts with anionic ligands, the reaction proceeds through the oxidative addition of the iodoarene to a ligated anionic Cu(I) intermediate, which is the turnover-limiting step. nih.gov

Besides copper, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis. These reactions often show broad substrate scope and functional group tolerance. acs.org Palladium-catalyzed direct arylation of pyridylmethyl silyl (B83357) ethers with aryl bromides has been developed, providing a route to aryl(pyridyl)methyl alcohol derivatives. nih.gov

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the diaryl ether formation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: In Ullmann-type reactions, while early methods used stoichiometric copper powder, modern protocols employ catalytic amounts of copper salts like CuI or Cu₂O. nih.govorganic-chemistry.org The addition of ligands such as N,N-dimethylglycine, (2-pyridyl)acetone, or various diamines can significantly accelerate the reaction and allow for lower temperatures. nih.govnih.gov For palladium-catalyzed reactions, specific phosphine-based ligands like NIXANTPHOS have proven effective. acs.orgnih.gov

Base: The choice of base is critical. Strong bases like cesium carbonate (Cs₂CO₃) are frequently used and have been shown to be more effective than potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in many systems. umass.eduorganic-chemistry.orgnih.gov The base deprotonates the phenol to form the more nucleophilic phenoxide.

Solvent: The solvent can have a profound effect on the reaction rate and yield. Polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or acetonitrile (B52724) are commonly used in Ullmann reactions. umass.eduorganic-chemistry.orgarkat-usa.org In some cases, non-polar solvents like toluene (B28343) or xylene have been found to be effective, particularly with certain catalyst-ligand systems. arkat-usa.org The choice of solvent can influence the solubility of the reagents and the stability of intermediates.

The following table provides an overview of optimized conditions for diaryl ether synthesis.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Ref. |

| Ullmann Coupling | CuI / N,N-dimethylglycine | K₃PO₄ | Acetonitrile | 80 | nih.gov |

| Ullmann Coupling | Cu₂O / Chxn-Py-Al | Cs₂CO₃ | Acetonitrile | Not specified | organic-chemistry.org |

| Ullmann Coupling | CuIPPh₃ | K₂CO₃ | Toluene / Xylene | 110-140 | arkat-usa.org |

| Ullmann Coupling | Cu(PPh₃)₃Br | Cs₂CO₃ | NMP | 70 | umass.educolab.ws |

| Palladium-Catalyzed | Pd(OAc)₂ / NIXANTPHOS | LiN(SiMe₃)₂ | DME | 85 | acs.org |

Functionalization of the Aniline Moiety in this compound Systems

The chemical behavior of the aniline moiety in this compound is characteristic of an aromatic amine. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in a variety of bond-forming reactions. The electronic nature of the pyridin-2-yloxy substituent can influence the reactivity of the aniline group.

Acylation and Amidation Reactions

The reaction of the primary amino group in pyridin-yloxy aniline systems with acylating or amidating agents is a fundamental transformation for creating amide derivatives. These reactions typically proceed by nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acyl halide, anhydride, or carboxylic acid.

In a related example, N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have been synthesized. This was achieved by first reacting 4-methylphenyl sulphonyl chloride with various amino acids to form [4-methylphenylsulphonamido] alkanoic acids. These acids were then converted to their corresponding acid chlorides in situ using thionyl chloride, followed by condensation with 2-aminopyridine to yield the final acetamide (B32628) products in good to excellent yields. researchgate.net This methodology demonstrates a robust approach to forming amide bonds with a 2-aminopyridine core, which is analogous to the aniline in the target systems.

Another relevant synthetic strategy involves the cyclocondensation of N-aryl-N'-pyridyl ureas to form quinazolin-2,4(1H,3H)-diones. mdpi.com This process, which can be considered an intramolecular acylation, highlights the utility of the aniline nitrogen in constructing more complex heterocyclic frameworks. The reaction proceeds without the need for a metal catalyst and provides moderate to good yields for a range of substrates. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagent | Reference |

| [4-methylphenylsulphonamido] alkanoic acid chloride (in situ) | 2-aminopyridine | N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide | Thionyl chloride | researchgate.net |

| Substituted anthranilic esters and 1,1-dimethyl-3-(pyridin-2-yl) ureas | - | 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones | None (thermal) | mdpi.com |

Alkylation and Arylation Strategies

N-alkylation and N-arylation of the aniline group introduce alkyl or aryl substituents, respectively, which can significantly alter the steric and electronic properties of the molecule.

A general and efficient method for the N-alkylation of anilines utilizes a heterogeneous cobalt catalyst supported on a metal-organic framework (UiO-67). rsc.org This system effectively catalyzes the reaction between substituted anilines and benzyl (B1604629) alcohol, yielding the corresponding N-benzylated anilines with excellent selectivity and high yields. rsc.org This approach represents a sustainable catalytic process, as it uses readily available alcohols and produces water as the only byproduct. rsc.org

While direct N-arylation of this compound is not extensively documented, general palladium-catalyzed methods for the C-H arylation of anilines are well-established and could potentially be adapted for N-arylation under different conditions or with modified catalyst systems.

| Aniline Substrate | Alkylating/Arylating Agent | Product Type | Catalyst System | Reference |

| Substituted Anilines | Benzyl Alcohol | N-benzylated anilines | Cobalt supported on UiO-67 MOF | rsc.org |

Reductive Pathways for Amine Group Introduction or Modification

Reductive pathways are crucial for both the introduction of the aniline moiety from a precursor, such as a nitro group, and for the modification of the existing amine through reductive amination.

The synthesis of an analogue, 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, has been reported starting from its tert-butylcarbamate (B1260302) protected form. The deprotection to yield the free aniline is achieved using trifluoroacetic acid in dichloromethane. nih.govresearchgate.net This highlights a common strategy for unmasking the aniline group at a late stage of a synthesis. In a different system, the reduction of a nitropyrimidine intermediate using 10% palladium on carbon is a key step in the synthesis of intermediates for nilotinib (B1678881) and imatinib. google.com This demonstrates a standard method for the formation of an aniline group from a nitro precursor in a related heterocyclic system. google.com

Reductive amination is a powerful tool for the N-alkylation of anilines. This reaction involves the in situ formation of an imine or enamine from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced by a suitable reducing agent. A direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines has been successfully performed using H-cube technology, which allows for the reaction to proceed without the need for an acid catalyst, thus tolerating acid-sensitive protecting groups. rsc.org

In another example, the direct reductive amination of aliphatic ketones with p-anisidine, an aniline derivative with similar electronic properties to the target compound, has been achieved using an iridium-phosphate catalyst under hydrogen pressure. nih.gov This method provides good yields and can be performed enantioselectively with a chiral catalyst. nih.gov

| Starting Material | Reagent(s) | Product Type | Key Transformation | Reference |

| tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamate | Trifluoroacetic acid, Dichloromethane | 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline | Deprotection of carbamate (B1207046) to aniline | nih.govresearchgate.net |

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 10% Palladium on carbon, Ethyl acetate (B1210297) | 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | Reduction of nitro group to aniline | google.com |

| Aniline derivatives of purines and 7-deazapurines, Functionalized aldehydes | H-cube (in situ hydrogen generation) | N-alkylated aniline derivatives | Reductive amination | rsc.org |

| 4-methylpentan-2-one, p-anisidine | H₂, Iridium-phosphate catalyst | N-alkylated p-anisidine | Reductive amination | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of NMR-active nuclei, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound would provide critical information about the number and chemical environment of the protons in the molecule. The expected signals would correspond to the protons on the aniline ring, the pyridine ring, the methyl group, and the amine group.

Expected ¹H NMR Data and Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridinyl-H (α to N) | 8.1 - 8.3 | Doublet of doublets (dd) | ~5, ~2 |

| Pyridinyl-H (γ to N) | 7.6 - 7.8 | Triplet of doublets (td) | ~8, ~2 |

| Pyridinyl-H (β to N) | 7.0 - 7.2 | Doublet of doublets (dd) | ~8, ~5 |

| Pyridinyl-H (adjacent to O) | 6.8 - 7.0 | Doublet (d) | ~8 |

| Anilinyl-H (ortho to NH₂) | 6.6 - 6.8 | Doublet (d) | ~2.5 |

| Anilinyl-H (ortho to NH₂) | 6.5 - 6.7 | Doublet of doublets (dd) | ~8.5, ~2.5 |

| Anilinyl-H (meta to NH₂) | 6.9 - 7.1 | Doublet (d) | ~8.5 |

| Amine (-NH₂) | 3.5 - 4.5 | Broad singlet (s) | - |

| Methyl (-CH₃) | 2.1 - 2.3 | Singlet (s) | - |

Note: The exact chemical shifts are dependent on the solvent and concentration used for the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.

Expected ¹³C NMR Data and Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-O (Pyridinyl) | 163 - 165 |

| C-O (Anilinyl) | 145 - 147 |

| C-N (Anilinyl) | 140 - 142 |

| Pyridinyl-C (α to N) | 147 - 149 |

| Pyridinyl-C (γ to N) | 138 - 140 |

| Anilinyl-C (ipso to CH₃) | 128 - 130 |

| Anilinyl-CH | 120 - 125 |

| Anilinyl-CH | 115 - 118 |

| Pyridinyl-CH | 112 - 115 |

| Pyridinyl-CH | 118 - 120 |

| Methyl (-CH₃) | 16 - 18 |

Note: These are predicted chemical shift ranges and would be confirmed by experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the aniline and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the methyl group and the aniline ring, and between the two aromatic rings through the ether linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR and Raman Data and Interpretation:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds on the aromatic rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of the methyl group C-H bonds. |

| C=N, C=C Stretch | 1400 - 1650 | Aromatic ring stretching vibrations. |

| C-O-C Stretch | 1200 - 1250 | Asymmetric stretching of the aryl ether linkage. |

| C-N Stretch | 1250 - 1350 | Stretching of the amine C-N bond. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of the elemental composition and confirmation of the molecular formula, C₁₂H₁₂N₂O.

Expected HRMS Data:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 201.10224 | To be determined experimentally |

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation would involve the cleavage of the ether bond, leading to fragment ions corresponding to the 3-methyl-4-aminophenoxy radical and the pyridyl cation, or the loss of the methyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This coupling allows for the effective determination of both the purity and identity of a compound within a complex mixture.

For compounds such as this compound, a reverse-phase HPLC method is typically employed. ptfarm.pl The separation is achieved on a nonpolar stationary phase, such as an octadecyl (C18) column, using a polar mobile phase. ptfarm.pl A common mobile phase consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate or phosphate buffer) and an organic solvent such as acetonitrile or methanol. ptfarm.plthermofisher.com The gradient of the mobile phase can be optimized to achieve baseline separation of the target compound from any impurities or starting materials. thermofisher.com

Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of molecules, as it is a soft ionization method that typically results in the observation of the protonated molecular ion [M+H]⁺. ptfarm.plmdpi.com The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides definitive confirmation of the compound's identity by matching the observed molecular weight with the theoretical value. For this compound, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 201.10. uni.lu

Purity is assessed by analyzing the chromatogram obtained from a detector, such as a UV detector, placed before the mass spectrometer. The peak area of the main compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. thermofisher.com The method's accuracy and reproducibility are validated by assessing parameters such as linearity, precision, and recovery. ptfarm.plthermofisher.com

| Parameter | Typical Condition | Purpose |

| Chromatography System | Reverse-Phase HPLC | Separates compounds based on polarity. |

| Column | C18 (Octadecyl) | Stationary phase for separation. ptfarm.pl |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., Ammonium Acetate) | Elutes compounds from the column. thermofisher.com |

| Detection (Pre-MS) | UV Detector (e.g., at 239 nm) | Quantifies compound purity based on peak area. ptfarm.pl |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged molecules for mass analysis. |

| Mass Analysis | Mass-to-Charge Ratio (m/z) | Confirms molecular weight and identity. ptfarm.pl |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material. While specific crystallographic data for this compound is not publicly available, the analysis of the closely related compound, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, provides a clear example of the methodology and the type of information that can be obtained. nih.govresearchgate.net

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. The growth of such crystals can be achieved through various methods, with the slow evaporation technique being one of the most common for organic compounds. arxiv.orgresearchgate.net

For the analogue 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, single crystals suitable for X-ray diffraction were successfully obtained by the slow evaporation of a cyclohexane (B81311) solution at room temperature. nih.govresearchgate.net This process involves dissolving the purified compound in a suitable solvent or solvent mixture until a saturated or near-saturated solution is formed. The solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over a period of days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the nucleation and gradual growth of crystals. researchgate.net The choice of solvent is critical, as it influences the crystal habit and quality.

Prior to crystal growth, the starting material must be thoroughly purified to remove any contaminants that could inhibit crystallization or be incorporated as defects in the crystal lattice. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org In the solid-state structure of the analogue 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, the crystal stability is significantly influenced by intermolecular N–H⋯N hydrogen bonds. nih.govresearchgate.net

Table of Hydrogen-Bond Geometry for 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1A···N4ⁱ | 0.86 | 2.47 | 3.214 (4) | 145 |

| N1—H1B···N2ⁱⁱ | 0.86 | 2.43 | 3.166 (4) | 144 |

Symmetry codes: (i) −x, y+1/2, −z+3/2; (ii) −x, −y+1, −z+2

After collecting the diffraction data, the crystal structure is solved and refined to create a model that best fits the experimental observations. The quality of this model and the underlying data is assessed using several refinement parameters. For the analogue 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, the structure was refined using the SHELXL97 program. nih.govresearchgate.net

Key indicators of data quality include the R-factors. The R-factor (R1 or R[F² > 2σ(F²)]) represents the agreement between the observed diffraction data and the data calculated from the final structural model; lower values indicate a better fit. nih.gov The weighted R-factor (wR2) is a similar measure that accounts for the quality of individual reflections. The goodness-of-fit (S) should be close to 1 for a well-refined structure. nih.gov These parameters, along with others such as the number of independent reflections and the data-to-parameter ratio, provide a comprehensive assessment of the crystallographic experiment's success. nih.govresearchgate.net

Table of Crystal Data and Structure Refinement for 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline nih.gov

| Parameter | Value |

| Empirical Formula | C₁₆H₁₄N₄O |

| Formula Weight | 278.31 |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5800 (17) Å |

| b = 20.360 (4) Å | |

| c = 8.0780 (16) Å | |

| β = 98.29 (3)° | |

| Volume | 1396.4 (5) ų |

| Z (Molecules/unit cell) | 4 |

| Measured Reflections | 2698 |

| Independent Reflections | 2526 |

| R_int | 0.018 |

| Final R indices [I > 2σ(I)] | R1 = 0.061 |

| R indices (all data) | wR2 = 0.170 |

| Goodness-of-fit (S) | 1.01 |

| Data / restraints / parameters | 2526 / 0 / 190 |

Overview of Research Trajectories for Aryloxy Pyridyl Aniline Scaffolds

The combination of an aniline (B41778) ring with a pyridyl ether creates a molecular scaffold with significant potential in drug discovery and materials science. Research involving this and similar structures generally follows several key trajectories:

Expansion of Chemical Libraries: The aryloxy-pyridyl-aniline framework is an attractive core for creating large libraries of diverse compounds. By varying the substituents on both the aniline and pyridine (B92270) rings, chemists can generate thousands of related molecules for high-throughput screening against various biological targets. researchgate.net This approach is fundamental to modern drug discovery, aiming to identify "hit" compounds that can be further optimized into "lead" candidates.

Targeted Drug Design: This scaffold is frequently employed in the rational design of enzyme inhibitors, particularly protein kinase inhibitors, which are a major class of anti-cancer drugs. The aniline portion can form key hydrogen bonds in the hinge region of the kinase's ATP-binding pocket, while the pyridyl ether portion can extend into other regions to provide additional binding interactions and improve selectivity. The related compound 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline has been identified as an important intermediate for the synthesis of antitumor drugs. researchgate.net

Development of Novel Synthetic Methods: The construction of these scaffolds is not always trivial. Consequently, a portion of research is dedicated to developing new and more efficient synthetic methods. This includes creating milder and more versatile cross-coupling reactions to form the C-O ether bond or functionalizing the aromatic rings at specific positions. rsc.org

Reactivity and Mechanistic Investigations of 3 Methyl 4 Pyridin 2 Yloxy Aniline

Influence of Electronic Properties on Reactivity

The reactivity of the aromatic rings in 3-Methyl-4-(pyridin-2-yloxy)aniline is dictated by the electronic nature of the substituents attached to them. The aniline (B41778) ring is decorated with a primary amino group, a methyl group, and a pyridin-2-yloxy group, while the pyridine (B92270) ring is substituted with an ether linkage.

Electron-Donating Effects of Substituents (e.g., Methyl and Aniline Groups)

The aniline portion of the molecule contains two key electron-donating groups that significantly influence its reactivity: the primary amino (-NH₂) group and the methyl (-CH₃) group.

Amino Group (-NH₂): The amino group is a powerful activating group in electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. This strong activation directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. libretexts.org

Methyl Group (-CH₃): The methyl group is also an activating group, though weaker than the amino group. It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate formed during electrophilic attack. Like the amino group, the methyl group is also an ortho, para-director. masterorganicchemistry.com

The combined presence of the strongly activating amino group and the weakly activating methyl group renders the aniline ring highly reactive towards electrophiles. The ether oxygen of the pyridin-2-yloxy substituent also contributes electron density to the aniline ring via resonance, further enhancing its nucleophilicity.

Reactions Involving the Primary Amino Group

The primary amino group is a versatile functional group that serves as a key site for a variety of chemical transformations.

Electrophilic Aromatic Substitution on the Aniline Ring

Due to the potent activating effects of the amino and methyl groups, the aniline ring in this compound readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. libretexts.orgmasterorganicchemistry.com The directing effects of the substituents determine the regioselectivity of these reactions.

The amino group at C-4 is the most powerful activating group and directs incoming electrophiles to its ortho positions (C-3 and C-5). The methyl group at C-3 directs to its ortho (C-2 and C-4) and para (C-6) positions. The pyridin-2-yloxy group at C-1 directs to its ortho (C-2 and C-6) and para (C-4) positions. The positions on the aniline ring are therefore activated to different extents. The positions at C-2 and C-6 are strongly activated by the cumulative directing effects of the substituents. However, steric hindrance from the adjacent pyridin-2-yloxy group and the methyl group may influence the final product distribution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups | Predicted Reactivity |

|---|---|---|

| C-2 | ortho to pyridin-2-yloxy, ortho to methyl, meta to amino | Highly Activated |

| C-5 | ortho to amino, meta to pyridin-2-yloxy, meta to methyl | Activated |

Derivatization via Amine Reactivity (e.g., formation of imines, ureas, amides)

The primary amino group is nucleophilic and can react with a wide range of electrophiles to form various derivatives. These reactions are fundamental in medicinal chemistry for modifying the properties of a parent molecule. For instance, similar aniline derivatives are often synthesized to explore their biological activities. nih.gov

Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is often used to modulate the electronic properties of the amino group, making it less activating. libretexts.org

Urea (B33335) Formation: Treatment with isocyanates leads to the formation of urea derivatives.

Imine Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases).

Table 2: Potential Derivatization Reactions of the Amino Group

| Reactant | Product Class | General Reaction |

|---|---|---|

| Acyl Halide (R-COCl) | Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| Isocyanate (R-NCO) | Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |

Reactions Involving the Pyridyl Moiety

The electronic nature of the pyridine ring is distinct from that of the benzene ring, leading to different reactivity patterns.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

Pyridine is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom. This has significant consequences for its reactivity. youtube.com

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack. Reactions such as nitration or halogenation require harsh conditions, and substitution typically occurs at the C-3 and C-5 positions. youtube.com The presence of the electron-donating ether oxygen at C-2, however, can activate the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the ortho (C-3) and para (C-5) positions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. The pyridin-2-yloxy linkage itself could be subject to cleavage by strong nucleophiles, where the aniline moiety would act as a leaving group.

The unique combination of an electron-rich aniline system and an electron-deficient pyridine system within the same molecule suggests a rich and varied chemical reactivity for this compound, making it an interesting scaffold for further chemical exploration.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline |

| 3-methyl-4-(pyridin-3-yloxy)aniline |

| 3-Methyl-4-(pyridin-4-yloxy)aniline |

| Aniline |

| Pyridine |

| Amide |

| Urea |

Coordination Chemistry with Metal Centers

The molecular structure of this compound incorporates multiple potential coordination sites, making it a versatile ligand for the formation of metal complexes. The aniline nitrogen, the pyridine nitrogen, and the ether oxygen atom can all potentially donate lone pairs of electrons to a metal center. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Research into the coordination chemistry of analogous compounds, such as those derived from 2-amino-3-methylpyridine (B33374) and 4-methoxy-N-(pyridin-2-ylmethylene)aniline, has shown a propensity for the formation of stable complexes with various transition metals. nih.govmdpi.com In these related systems, the pyridine nitrogen and an adjacent amine or imine nitrogen often act as a bidentate chelating ligand, forming a stable five- or six-membered ring with the metal center. While specific studies on this compound are limited, it is plausible that it would exhibit similar bidentate coordination through the pyridine and aniline nitrogens. The formation of complexes with metals like copper, nickel, zinc, and palladium has been observed in structurally similar molecules. nih.govmdpi.comnih.gov

The coordination environment around the metal center in such complexes is typically characterized using spectroscopic techniques like IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction. These analyses provide insights into the geometry of the complex, which can range from square planar to tetrahedral or octahedral, depending on the metal and its oxidation state.

Selective Cleavage and Functionalization of the Aryloxy Ether Linkage

The aryloxy ether linkage in this compound is a key functional group that can be targeted for selective cleavage, opening pathways for further functionalization of the molecule. The cleavage of such C-O bonds is a significant transformation in organic synthesis.

Silylation Reactions via Carbon-Oxygen Bond Cleavage

The cleavage of aryl ethers can be facilitated by silylating agents. While direct studies on this compound are not extensively documented, general principles of ether cleavage can be applied. The use of silylating agents, often in the presence of a catalyst or under specific reaction conditions, can lead to the cleavage of the C-O bond and the formation of a silylated phenol (B47542) derivative and a pyridyl fragment.

One approach involves the use of strong Lewis acids in conjunction with a silane. masterorganicchemistry.com For instance, reagents like trimethylsilyl (B98337) iodide (TMSI), generated in situ or used directly, are known to cleave ethers. youtube.com The reaction mechanism typically involves the coordination of the Lewis acidic silicon to the ether oxygen, followed by nucleophilic attack of the iodide on one of the adjacent carbon atoms. In the case of an aryloxy ether, the cleavage would likely result in a silylated phenol and a pyridyl halide.

Another strategy involves reductive cleavage. Studies on related aryl silyl (B83357) ethers have shown that electron transfer from a reducing agent like lithium can lead to the selective cleavage of the Ar-O bond, generating an aryllithium species and a siloxide. nih.gov This method highlights the utility of the siloxy group as a leaving group in reductive transformations.

The table below summarizes general conditions for silyl-mediated ether cleavage that could be applicable to this compound, based on studies of similar compounds.

| Reagent System | General Conditions | Expected Products (from this compound) |

| Trimethylsilyl iodide (TMSI) | Inert solvent, room temperature or gentle heating | 3-Methyl-4-(trimethylsilyloxy)aniline, 2-iodopyridine |

| Triethylsilane / B(C₆F₅)₃ | Catalytic Lewis acid | 3-Methyl-4-(triethylsilyloxy)aniline, 2-hydropyridine |

| Lithium metal / Silylating agent | Reductive conditions | Lithiated aniline derivative, silylated pyridine |

Other Methodologies for Ether Cleavage

Beyond silylation, other methods for cleaving the aryloxy ether linkage are known and could be applied to this compound. Strong protic acids like HBr and HI are classical reagents for ether cleavage. sigmaaldrich.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide. masterorganicchemistry.comyoutube.com For an aryl ether, this typically yields a phenol and an alkyl or aryl halide.

Lewis acids such as boron tribromide (BBr₃) are also highly effective for cleaving ethers, including aryl ethers, often under milder conditions than strong protic acids. masterorganicchemistry.com Additionally, catalytic methods involving transition metals have been developed for C-O bond activation and cleavage. For example, palladium-catalyzed hydrogenolysis can be used to cleave allyl aryl ethers, and similar principles might be adapted for pyridyl aryl ethers. organic-chemistry.org

Recent advancements include electrochemical methods, which offer a greener alternative for C-O bond cleavage under mild conditions. youtube.com These diverse methodologies provide a toolbox for the selective functionalization of molecules like this compound by targeting the reactive ether linkage.

Applications of 3 Methyl 4 Pyridin 2 Yloxy Aniline As a Synthetic Building Block in Advanced Organic Materials and Bioactive Molecule Development

Scaffold Construction for Complex Chemical Libraries

The structural framework of 3-Methyl-4-(pyridin-2-yloxy)aniline is particularly amenable to the construction of large and diverse chemical libraries. The aniline (B41778) and pyridine (B92270) rings offer multiple reaction sites for functionalization, enabling the generation of a wide array of derivatives. The synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline, a related flexible and multimodal ligand, illustrates how such aniline-based structures can be used to create a large library of similar ligands through multicomponent reactions. rsc.org This adaptability is crucial for exploring vast chemical spaces in the search for novel compounds with specific properties.

In fragment-based drug discovery (FBDD), small molecular fragments that bind weakly to a biological target are identified and then optimized to produce high-affinity ligands. The this compound scaffold is an ideal starting point for FBDD. Its constituent parts—the methyl-substituted aniline and the pyridinoxy group—can be considered valuable fragments that interact with biological targets. For instance, the 2-substituted aniline pyrimidine (B1678525) scaffold has been identified as a key building block for developing potent dual inhibitors of Mer and c-Met kinases, which are crucial targets in cancer therapy. nih.gov The strategy of "scaffold hopping," where a known active scaffold is replaced with a structurally different but functionally similar one, has also been successfully employed, such as replacing an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) with a 2-(quinolin-4-yloxy)acetamide system to develop new antimycobacterial agents. nih.gov This highlights the utility of the core aniline-ether-pyridine motif in generating novel drug candidates.

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating structurally diverse and complex small molecules from common starting materials. nih.gov The this compound structure is well-suited for DOS approaches. The aniline nitrogen can be a nucleophile in various coupling reactions, while the aromatic rings can undergo electrophilic or nucleophilic substitution, allowing for the introduction of diverse functional groups. For example, amino acetophenones, which share the aminophenyl moiety, have been used as versatile starting blocks for the DOS of analogs of natural products like flavones, coumarins, and quinolones. nih.gov Similarly, annulation reactions of α,β-unsaturated imines with alkynes have been used to create a diversity of benzofuro[3,2-b]pyridine derivatives. rsc.org These strategies allow for the rapid generation of a library of compounds with varied three-dimensional shapes and functionalities, increasing the probability of discovering molecules with desired biological activities.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Optimization

The role of this compound as a precursor is central to the synthesis of advanced pharmaceutical intermediates. Its structure is a recurring motif in many biologically active molecules, particularly in the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. The synthesis of Imatinib analogs, for example, has utilized a related compound, 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine, as a key starting material for a triple reaction sequence to create a crucial aldehyde precursor. mdpi.com

The aniline-pyridine ether scaffold is a recognized pharmacophore in the development of antitumor agents. A closely related compound, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, is noted as an important intermediate in the synthesis of antitumour drugs. nih.govresearchgate.net The pyridine ring and the aniline moiety are common features in molecules designed to interact with key targets in cancer cells. researchgate.net Furthermore, metal complexes derived from Schiff bases of substituted pyridines have demonstrated significant antiproliferative activity against human cancer cell lines, indicating the value of this core structure in designing new anticancer compounds. nih.gov The discovery of AMG 900, a highly selective Aurora kinase inhibitor, also features a complex structure containing a pyridin-yloxy-phenylamine segment, underscoring the importance of this framework in developing drugs active against multidrug-resistant cancers. nih.gov

Kinases are critical targets in oncology, and the Mesenchymal-Epithelial Transition Factor (c-Met) kinase is particularly important due to its role in tumor growth, metastasis, and drug resistance. nih.govdntb.gov.ua The this compound scaffold is a key component in the design of c-Met inhibitors. Pyridine derivatives are well-established as privileged scaffolds in kinase inhibitor design. researchgate.net Research has shown that 2-substituted aniline pyrimidine derivatives can act as potent dual inhibitors of both Mer and c-Met kinases. nih.gov The development of selective c-Met inhibitors has progressed significantly, with compounds advancing to clinical use for treating cancers like non-small cell lung cancer. researchgate.net The docking of these aniline derivatives into the kinase active site reveals that the substituted aniline group can form crucial π-π interactions, contributing to their inhibitory potency. nih.gov

Table 1: Research Findings on Related Aniline Derivatives in Kinase Inhibition

| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Substituted Aniline Pyrimidines | Mer, c-Met | Identified as a potent dual-inhibitor scaffold. Compound 18c showed IC50 values of 18.5 nM (Mer) and 33.6 nM (c-Met). | nih.gov |

| Pyrrolo[2,3-b]pyridines | c-Met | Developed from multi-targeting kinase inhibitors, these molecules maintained a key 5-atom linker to the distal phenyl ring for activity. | researchgate.net |

Development of Ligands for Catalysis and Coordination Chemistry

Beyond its applications in medicine, the this compound scaffold is valuable in the field of coordination chemistry and catalysis. The nitrogen atoms in the pyridine ring and the aniline group can act as donor atoms, allowing the molecule to function as a ligand that coordinates with metal ions. A related ligand, N,N,4-tris(pyridin-2-ylmethyl)aniline, has been shown to be a flexible, multimodal ligand capable of forming a range of metal complexes with varied structures, including discrete complexes, dimers, and 1D coordination polymers. rsc.org Similarly, Schiff bases derived from related anilines, such as 4-methyl-N-(pyridin-2-ylmethylidene)aniline, have been used to create self-assembled polymeric chain structures with metal ions like cadmium(II). nih.gov These coordination compounds can exhibit interesting properties, such as photoluminescence, and have potential applications in materials science. nih.gov Furthermore, metal complexes containing derivatives like 4‐methoxy‐N‐(pyridin‐2‐ylmethylene) aniline have been investigated for their catalytic activity in polymerization reactions. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline |

| 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine |

| N,N,4-tris(pyridin-2-ylmethyl)aniline |

| 2-(quinolin-4-yloxy)acetamide |

| Imidazo[1,2-a]pyridine-3-carboxamide |

| AMG 900 (N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine) |

| 4-methyl-N-(pyridin-2-ylmethylidene)aniline |

| 4-methoxy-N-(pyridin-2-ylmethylene)aniline |

Intermediate in Agrochemical Research (e.g., Herbicides, Insecticides)

The pyridinyloxyaniline moiety is a recognized pharmacophore in the design of modern agrochemicals. While direct, publicly documented evidence of this compound as a key intermediate in the synthesis of commercialized herbicides or insecticides is limited, the broader class of pyridinyloxyaniline derivatives has been extensively explored in agrochemical research. The structural features of this compound make it a promising candidate for the development of new active ingredients.

The general structure of pyridinyloxyaniline derivatives allows for a wide range of chemical modifications, which is a critical aspect in the discovery of new pesticides. The pyridine ring, in particular, is a common feature in many successful agrochemicals due to its favorable biological and physicochemical properties. researchgate.net Reviews of pyridine-based agrochemicals highlight the importance of this heterocyclic scaffold in achieving high efficacy and desired spectrum of activity. researchgate.net

Research into related compounds provides insight into the potential of this compound. For instance, various polysubstituted pyridine derivatives have been synthesized and tested for their agricultural bioactivity, demonstrating the ongoing interest in this class of compounds. researchgate.net Structure-activity relationship (SAR) studies on other pyridine-containing herbicides have shown that the nature and position of substituents on both the pyridine and the phenyl rings can significantly influence herbicidal activity. nih.gov

Although not a direct agrochemical application, the synthesis of the related compound 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline has been well-documented, where it serves as an important intermediate in the preparation of pharmaceutical compounds. researchgate.net This demonstrates the synthetic accessibility and utility of such substituted aniline derivatives.

The exploration of pyridinyloxyaniline derivatives in agrochemical patents, while not explicitly naming this compound, often covers broad structural classes that could encompass it. These patents suggest the potential for this and similar compounds to be used in the creation of novel herbicides and insecticides. The continuous search for new pesticides with improved performance and safety profiles makes building blocks like this compound valuable starting points for synthetic chemists in the agrochemical industry.

Table of Related Agrochemical Research Findings

| Research Area | Key Findings | Relevant Moieties |

| Pyridine-based Agrochemicals | The pyridine ring is a crucial scaffold in a wide range of fungicides, insecticides, and herbicides. researchgate.net | Pyridine |

| Polysubstituted Pyridines | Novel polysubstituted pyridine derivatives show promise for agricultural bioactivity. researchgate.net | Substituted Pyridines |

| Herbicide SAR Studies | Substituent properties on the phenyl and pyridine rings significantly impact herbicidal efficacy. nih.gov | Phenyl, Pyridine |

Future Research Directions and Emerging Methodologies

Exploration of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of complex aromatic compounds such as 3-Methyl-4-(pyridin-2-yloxy)aniline traditionally relies on methods that may involve harsh conditions, hazardous solvents, and metal catalysts. Green chemistry offers a paradigm shift towards more environmentally benign and sustainable processes. Future research will likely focus on developing synthetic routes that minimize waste and energy consumption.

Key areas of exploration include:

Alternative Solvents: Moving away from conventional volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids, or bio-based solvents. For the synthesis of substituted anilines, reactions in mixtures of water and other solvents have been shown to be effective. acs.org

Catalyst Innovation: The development and application of metal-free catalytic systems are highly desirable to avoid toxic metal residues in the final product. acs.org Organocatalysis and the use of reusable solid catalysts, such as Amberlite resins, represent promising avenues for synthesizing substituted anilines. vixra.orgresearchgate.net For the crucial C-O ether bond formation, moving beyond traditional methods is key.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or sonication can often reduce reaction times and energy input compared to conventional heating. Multicomponent reactions (MCRs), which combine several steps into a single operation, also contribute to a more sustainable process by reducing separation stages and solvent use. researchgate.netbeilstein-journals.org

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches

| Parameter | Traditional Approach | Green Chemistry Approach | Potential Benefit |

|---|---|---|---|

| Solvent | DMF, Dioxane, NMP | Water, Ethanol, Supercritical CO₂ | Reduced toxicity and waste |

| Catalyst | Palladium, Copper | Organocatalysts, Reusable solid acids/bases, Metal-free conditions acs.org | Avoids heavy metal contamination, catalyst recycling |

| Reaction Type | Multi-step synthesis | One-pot or multicomponent reactions researchgate.netbeilstein-journals.org | Increased efficiency, reduced waste |

| Energy Source | Conventional heating | Microwave, Ultrasound | Faster reactions, lower energy consumption |

Implementation of Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of synthetic routes for compounds like this compound, automated synthesis and high-throughput experimentation (HTE) are indispensable tools. chemrxiv.org These technologies allow for the rapid screening of a vast array of reaction parameters in parallel, using miniaturized reaction formats that conserve materials and time. nih.gov

For the synthesis of this compound, an HTE workflow could be designed to systematically optimize the key etherification step. This would involve:

Reaction Array Design: A software-guided design of experiments in well-plates (e.g., 96 or 384 wells) to screen numerous combinations of catalysts, ligands, bases, solvents, and temperatures. chemrxiv.org

Robotic Execution: Using liquid handling robots to precisely dispense reagent stock solutions into the reaction wells, ensuring reproducibility and minimizing manual error. chemrxiv.org

Rapid Analysis: Integrating rapid analytical techniques, such as LC-MS (Liquid Chromatography-Mass Spectrometry), to quickly determine the yield and purity of the product in each well.

This approach can rapidly identify optimal conditions that might be missed by traditional one-at-a-time experimentation, significantly accelerating process development. chemrxiv.orgnih.gov

Table 2: Hypothetical HTE Screening Array for Synthesis Optimization

| Variable | Conditions Screened (Example) |

|---|---|

| Precursors | 3-Methyl-4-aminophenol and 2-halopyridine (Cl, Br, F) |

| Catalyst | Palladium-based, Copper-based, Nickel-based, None |

| Ligand | Various phosphine (B1218219) and nitrogen-based ligands |

| Base | K₂CO₃, Cs₂CO₃, DBU, Organic bases |

| Solvent | Dioxane, Toluene (B28343), DMSO, DMAc, "Green" solvents |

| Temperature | 80°C, 100°C, 120°C, 140°C |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics, mechanism, and potential instabilities of a chemical reaction is crucial for safe and efficient scale-up. In situ (in the reaction vessel) spectroscopic techniques provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling. mt.com This eliminates the potential for sample degradation or alteration of the reaction equilibrium that can occur with offline analysis. acs.orgspectroscopyonline.com

For the synthesis of this compound, several in situ methods could be implemented:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring changes in functional groups. mt.com An attenuated total reflectance (ATR) probe immersed in the reactor can track the disappearance of the phenol (B47542) O-H stretch and the appearance of the characteristic aryl-ether stretches of the product in real-time. acs.orgnih.gov This allows for precise determination of reaction initiation, progression, and endpoint. acs.org

Process Mass Spectrometry: Can be used to monitor the concentration profiles of volatile components in the reaction. nih.gov

NMR Spectroscopy: While less common for routine process monitoring, in situ NMR can provide detailed structural information about transient intermediates that are key to understanding the reaction mechanism.

By generating continuous data streams, these Process Analytical Technology (PAT) tools enable a deeper understanding of the reaction, facilitating optimization and ensuring process robustness. acs.orgmt.com

Table 3: Spectroscopic Techniques for In Situ Monitoring of Synthesis

| Technique | Information Provided | Application to Synthesis |

|---|---|---|

| FTIR (ReactIR) | Changes in functional group concentrations | Tracks consumption of phenol precursor and formation of ether product. mt.com |

| Raman Spectroscopy | Molecular vibrations, suitable for heterogeneous mixtures | Monitors reaction endpoint, especially with solid reagents like K₂CO₃. acs.org |

| NMR Spectroscopy | Detailed molecular structure | Identifies and characterizes transient reaction intermediates. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reactivity Prediction

Future research on this compound and its analogues will likely incorporate AI in several ways:

Compound Design: Generative AI models can design novel molecules with desired properties (e.g., high predicted activity against a specific biological target, favorable pharmacokinetic profiles) by "imagining" new structures based on learned chemical rules. technologynetworks.com Starting with the this compound scaffold, AI could suggest modifications to improve its potential as a drug candidate.

Reactivity Prediction: ML models, trained on large datasets of chemical reactions, can predict the likely outcome (e.g., yield) of a planned synthesis. mit.edu This can help chemists prioritize synthetic routes that have a higher probability of success, saving time and resources. cas.org For example, an ML model could predict the best coupling partners or conditions for synthesizing derivatives of the title compound. mit.edu

Target Identification: AI can analyze biological data to identify new potential targets for which molecules like this compound might be effective inhibitors. technologynetworks.comcas.org

Table 4: Applications of AI/ML in the Context of this compound

| AI/ML Application | Objective | Example |

|---|---|---|

| Generative Models | Design of novel analogues | Propose modifications to the aniline (B41778) or pyridine (B92270) ring to enhance binding to a target kinase. technologynetworks.com |

| QSAR Modeling | Predict biological activity | Build models to predict the inhibitory concentration (IC50) of new derivatives based on their structure. cas.org |

| Reactivity Prediction | Optimize synthetic routes | Predict the yield of the etherification reaction under various conditions to guide HTE. mit.edu |

| Target Deconvolution | Identify biological targets | Analyze cellular response data to hypothesize the mechanism of action for the compound. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-4-(pyridin-2-yloxy)aniline, and how do reaction conditions influence yield and purity?

- Methodology :

- Ullmann Coupling : React 3-methyl-4-nitroaniline with 2-hydroxypyridine under palladium catalysis (e.g., Pd(OAc)₂) in the presence of a ligand (e.g., Xantphos) and a base (K₂CO₃) in DMF at 120°C for 12–24 hours. Post-reduction (e.g., H₂/Pd-C) removes nitro groups .

- Nucleophilic Substitution : Use 4-amino-2-methylphenol and 2-chloropyridine in DMSO with KOH at 80°C for 8–12 hours. Monitor progress via TLC or HPLC .

- Critical Parameters :

- Catalyst loading (1–5 mol% Pd), solvent polarity, and temperature control are crucial to minimize side products (e.g., over-oxidation or dimerization).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d₆): δ 8.15–8.20 (pyridine H), δ 6.60–7.20 (aromatic H), δ 2.30 (CH₃). ¹³C NMR confirms ether linkage (C-O-C at ~150 ppm) .

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) at 254 nm; retention time ~8.5 minutes .

- MS : ESI-MS shows [M+H]⁺ at m/z 215.1 .

Advanced Research Questions

Q. What are the key challenges in resolving contradictory data on the biological activity of this compound derivatives?

- Case Study :

- Conflict : Some studies report PPAR-δ agonism (EC₅₀ = 50 nM) for metabolic regulation , while others show no activity in similar assays.

- Resolution :

Structural Analysis : Compare substituent effects (e.g., methyl vs. chloro at position 3) using molecular docking (PDB: 3TKM). Methyl groups enhance hydrophobic binding to PPAR-δ’s ligand pocket .

Assay Conditions : Verify cell lines (HEK293 vs. HepG2) and reporter gene systems (Gal4-PPAR chimera vs. full-length receptor). Discrepancies may arise from differential co-activator recruitment .

- Recommendations :

- Standardize assays (e.g., luciferase reporter in HEK293 cells) and validate with positive controls (e.g., GW501516 for PPAR-δ) .

Q. How can researchers design experiments to probe the metabolic stability of this compound in preclinical models?

- Methodology :

- In Vitro Hepatic Stability : Incubate with rat/human liver microsomes (1 mg/mL) in NADPH buffer (37°C). Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate t₁/₂ using non-compartmental analysis .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess competitive inhibition .

- Key Findings :

- Pyridine-oxygen linkage reduces CYP2D6 affinity compared to morpholine derivatives (IC₅₀ > 50 µM vs. 10 µM) .

Structural and Mechanistic Insights

Q. What computational strategies are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Fukui indices identify nucleophilic sites (e.g., amine group f⁻ = 0.15; pyridine f⁻ = 0.08) .

- SAR Analysis : Methyl at position 3 sterically hinders para-substitution, directing electrophiles (e.g., NO₂⁺) to the ortho position of the aniline ring .

Q. How does the pyridin-2-yloxy group influence the compound’s solubility and crystallinity?

- Data :

| Property | Value | Method |

|---|---|---|

| Aqueous Solubility (pH 7) | 0.12 mg/mL | Shake-flask (UV detection) |

| LogP | 2.8 ± 0.3 | HPLC retention correlation |

| Melting Point | 178–181°C | DSC |

- Mechanism : The pyridine ring’s π-π stacking reduces solubility in polar solvents but enhances co-crystallization with carboxylic acids (e.g., succinic acid) .

Comparative Analysis

Q. How do structural modifications (e.g., chloro vs. methyl substituents) alter the biological activity of this compound analogs?

- Case Comparison :

| Compound | Substituent | PPAR-δ EC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 3-Methyl derivative | CH₃ | 50 | 45 |

| 3-Chloro derivative | Cl | 120 | 28 |

| 4-Methoxy derivative | OCH₃ | >1000 | 60 |

- Conclusion : Methyl enhances potency and stability by reducing electron-withdrawing effects and CYP affinity .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.